molecular formula C13H15N3O2 B2707327 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 891122-49-9

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propionamide

Cat. No.: B2707327
CAS No.: 891122-49-9
M. Wt: 245.282
InChI Key: NXAMXFZJZDPSLC-UHFFFAOYSA-N
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Description

This compound is an amide derivative, containing an oxadiazole ring and a dimethylphenyl group. Amides are common in a variety of biological and synthetic materials, and oxadiazoles are often found in pharmaceuticals due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. N,N-dialkyl amides can participate in a variety of reactions, including amination, formylation, and carbonylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) .

Scientific Research Applications

Antimicrobial Activities

1,3,4-Oxadiazole derivatives have demonstrated significant antimicrobial activities against a range of pathogens. For instance, the synthesis of N-Mannich bases of 1,3,4-oxadiazole showed potent activity against Gram-positive bacteria, with some compounds displaying broad-spectrum antibacterial activities. These findings suggest potential applications in developing new antimicrobial agents (L. H. Al-Wahaibi et al., 2021).

Anticancer Research

The anticancer potential of 1,3,4-oxadiazole compounds has been explored in various studies. Some compounds have shown promising anti-proliferative activities against a range of cancer cell lines, including prostate, colorectal, and breast cancer. This highlights the role of these compounds in anticancer research and their potential in developing new therapeutic agents (B. Ravinaik et al., 2021).

Material Science and Optical Applications

1,3,4-Oxadiazole derivatives have also found applications in material science, particularly in the development of new materials with specific optical properties. For example, polyamides and poly(amide-imide)s containing 1,3,4-oxadiazole rings have been synthesized, showing good solubility, thermal stability, and blue fluorescence, making them suitable for use in optoelectronic devices (C. Hamciuc et al., 2015).

Neurological Disorders

Compounds derived from 1,3,4-oxadiazole have been investigated for their potential in treating neurological disorders. Novel limonene and citral-based 1,3,4-oxadiazoles have shown anticonvulsant activities, suggesting their usefulness in developing treatments for epilepsy and related conditions (H. Rajak et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it’s used in pharmaceuticals, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to refer to the relevant safety data sheets (SDS) for handling and disposal instructions .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further developed and studied for potential use in pharmaceuticals .

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-4-11(17)14-13-16-15-12(18-13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAMXFZJZDPSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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